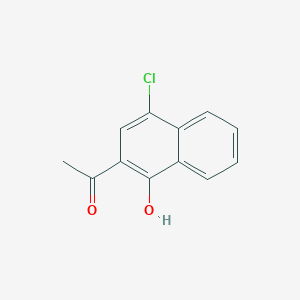

1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c1-7(14)10-6-11(13)8-4-2-3-5-9(8)12(10)15/h2-6,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFNICHETXGVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467264 | |

| Record name | 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530740-47-7 | |

| Record name | 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone. The information is compiled from various chemical and scientific data sources to support research and development activities.

Core Physical Properties

This compound, a substituted acetonaphthone, possesses a unique set of physical characteristics relevant to its handling, storage, and application in chemical synthesis and pharmaceutical development. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClO₂ | [1][2] |

| Molecular Weight | 220.65 g/mol | [1][2] |

| CAS Number | 530740-47-7 | [1][2] |

| Appearance | Brown solid | [2] |

| Boiling Point | 380.3 °C at 760 mmHg | |

| Density | 1.333 g/cm³ | |

| Flash Point | 183.8 °C | |

| Melting Point | Not available | |

| Solubility | Not available | |

| Storage Conditions | 0-8 °C | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, based on standard laboratory practices for the characterization of novel organic compounds, a general workflow can be outlined.

A general procedure for the synthesis of a substituted acetonaphthone, such as 2-acetyl-1-naphthol, involves the reaction of a methoxy naphthalene derivative with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in a suitable solvent, followed by reflux. The resulting product is then purified and characterized.

The characterization of the synthesized compound would typically involve the following experimental procedures:

-

Melting Point Determination: A calibrated melting point apparatus would be used to determine the temperature range over which the solid compound transitions to a liquid.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the final product.[2]

Logical Relationships in Compound Characterization

The process of characterizing a chemical compound like this compound follows a logical progression where the identity and purity of the synthesized compound are confirmed through a series of analytical techniques.

References

An In-Depth Technical Guide to 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(4-chloro-1-hydroxy-naphthalen-2-yl)-ethanone, also known as 2-acetyl-4-chloro-1-naphthol. It details its chemical structure, properties, synthesis, and potential applications, with a focus on providing actionable information for professionals in the fields of chemical research and drug development.

Chemical Structure and Properties

This compound is a substituted naphthalenone with the molecular formula C₁₂H₉ClO₂ and a molecular weight of 220.65 g/mol .[1] The presence of a chloro group, a hydroxyl group, and an acetyl group on the naphthalene scaffold makes it a reactive and versatile intermediate in organic synthesis.

The structural arrangement of these functional groups allows for a variety of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules. It is typically a brown solid and is utilized as a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the creation of agrochemicals, dyes, and specialty polymers.[2] Its reactivity is also being explored in studies related to enzyme inhibition and receptor binding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 530740-47-7 | [1] |

| Molecular Formula | C₁₂H₉ClO₂ | [1] |

| Molecular Weight | 220.65 g/mol | [1] |

| Appearance | Brown solid | |

| Synonyms | 2-Acetyl-4-chloro-1-naphthol |

Synthesis of this compound

The primary synthetic route to this compound is through the Fries rearrangement of 4-chloro-1-naphthyl acetate.[3] This reaction involves the intramolecular rearrangement of the acetyl group from the phenolic ester to the naphthalene ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[4][5] The reaction is selective for the ortho and para positions relative to the hydroxyl group. In the case of 4-chloro-1-naphthyl acetate, the rearrangement primarily yields the ortho-acetylated product, this compound.

Experimental Protocol: Fries Rearrangement of 4-Chloro-1-naphthyl Acetate

This protocol is a generalized procedure based on the Fries rearrangement of naphthyl acetates and should be optimized for specific laboratory conditions.[6]

Materials:

-

4-Chloro-1-naphthyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous non-polar solvent (e.g., nitrobenzene, carbon disulfide, or 1,2-dichloroethane)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane or diethyl ether (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-1-naphthyl acetate (1.0 equivalent) in the chosen anhydrous non-polar solvent.

-

Catalyst Addition: Cool the mixture in an ice bath. Carefully add anhydrous aluminum chloride (1.1 to 2.5 equivalents) portion-wise to control the exothermic reaction.

-

Reaction: After the addition is complete, heat the reaction mixture. The temperature is a critical parameter for selectivity; higher temperatures (above 100°C) generally favor the formation of the ortho product.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether.

-

Purification: Combine the organic extracts and wash them with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Logical Workflow and Diagrams

The synthesis of this compound can be visualized as a two-step process starting from 4-chloro-1-naphthol.

The core of the synthesis is the Fries rearrangement, a classic named reaction in organic chemistry.

Potential Applications in Research and Development

As a functionalized naphthalene derivative, this compound holds potential in several areas of chemical and pharmaceutical research:

-

Medicinal Chemistry: The core structure can be a scaffold for the synthesis of novel compounds with potential biological activities. The presence of the hydroxyl and acetyl groups provides handles for further derivatization to explore structure-activity relationships (SAR) for various therapeutic targets.

-

Materials Science: Naphthalene-based compounds are known for their optical and electronic properties. This compound could serve as a monomer or precursor for the synthesis of specialty polymers and dyes with tailored properties.

-

Agrochemicals: The chlorinated aromatic structure is a common feature in many agrochemicals. Further modification of this molecule could lead to the development of new herbicides, fungicides, or insecticides.

Conclusion

This compound is a valuable chemical intermediate with significant potential for a range of applications, particularly in the synthesis of pharmaceuticals and specialty chemicals. While detailed spectroscopic data is not widely published, its synthesis via the Fries rearrangement of 4-chloro-1-naphthyl acetate is a well-established and adaptable method. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and utilize this compound in their research endeavors. Further investigation into its biological activities and material properties is warranted to fully explore its potential.

References

An In-depth Technical Guide to 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone (CAS 530740-47-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone, with CAS number 530740-47-7. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related analogs to provide insights into its potential synthesis, chemical properties, and biological activities. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis, offering detailed experimental protocols, quantitative data from similar compounds, and visualizations of potential mechanisms and workflows.

Chemical and Physical Properties

This compound, also known as 2-Acetyl-4-chloro-1-naphthol, is a halogenated aromatic ketone. Its core structure is a naphthalene ring substituted with a chloro, a hydroxyl, and an acetyl group. The presence of these functional groups suggests its potential as a versatile intermediate in organic synthesis.[1]

| Property | Value | Reference |

| CAS Number | 530740-47-7 | [2] |

| Molecular Formula | C₁₂H₉ClO₂ | [2] |

| Molecular Weight | 220.65 g/mol | [2] |

| Appearance | Brown solid | [Chem-Impex] |

| Purity | ≥97% (HPLC) | [Chem-Impex] |

Synthesis

Inferred Experimental Protocol: Fries Rearrangement of 4-Chloro-1-naphthyl Acetate

This protocol is adapted from the general principles of the Fries rearrangement and the synthesis of acetylated naphthols.

Materials:

-

4-Chloro-1-naphthol

-

Acetic anhydride

-

Pyridine (catalyst)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel (for chromatography)

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Acetylation of 4-Chloro-1-naphthol: In a round-bottom flask, dissolve 4-chloro-1-naphthol in dichloromethane. Add a catalytic amount of pyridine, followed by the slow addition of acetic anhydride at 0°C. Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Workup: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Purification of 4-Chloro-1-naphthyl acetate: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Fries Rearrangement: To a cooled solution of the purified 4-chloro-1-naphthyl acetate in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride in portions.

-

Reaction and Workup: Heat the reaction mixture to the appropriate temperature (typically between 60-160°C) and monitor by TLC. After completion, cool the mixture and carefully pour it onto crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. After solvent evaporation, the crude this compound can be purified by column chromatography.

Note: This is a hypothetical protocol and would require optimization of reaction conditions, solvents, and purification methods.

Potential Biological Activities and Quantitative Data

Direct biological data for this compound is not currently available. However, the broader class of naphthol and chloronaphthol derivatives has been reported to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects.[4][5] The following tables summarize quantitative data from structurally similar compounds to provide a basis for potential research directions.

Antimicrobial Activity of Related Naphthol Derivatives

| Compound Class | Organism | IC₅₀ (µg/mL) | Reference |

| 3-Acetylcoumarin derivatives | Staphylococcus aureus | 58.60 ± 4.23 | [6] |

| 3-Acetylcoumarin derivatives | Pseudomonas aeruginosa | 95.21 | [6] |

| 1-Aminoalkyl-2-naphthols | Pseudomonas aeruginosa MDR1 | 10 | [7] |

| Acetone extract of Parmotrema praesorediosum | Staphylococcus aureus | 201 | [8] |

Enzyme Inhibition by Related Naphthol Derivatives

| Compound Class | Enzyme | IC₅₀ (µM) | Reference |

| Benzimidazolyl-benzene-1,3-diols | Acetylcholinesterase (AChE) | 0.08 - 0.09 | [9] |

| Benzimidazolyl-benzene-1,3-diols | Butyrylcholinesterase (BuChE) | 0.2 - 5 | [9] |

| 1-Naphthol derivatives | Acetylcholinesterase (AChE) | 0.096 ± 0.01 - 0.177 ± 0.02 (Kᵢ values) | [10] |

| Naphthoquinone analogues | Human endometrial cancer cells (HEC1A) | ~1.0 | [11] |

| Benzoacridine-5,6-dione derivatives | MCF-7 breast cancer cells | 5.4 - 47.99 | [12] |

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel naphthalen-2-yl-ethanone derivatives.

Caption: General experimental workflow for synthesis and biological evaluation.

Hypothetical Signaling Pathway

Based on the observed acetylcholinesterase (AChE) inhibitory activity of related naphthol derivatives, a potential mechanism of action for this compound could involve the modulation of cholinergic signaling. The following diagram illustrates this hypothetical pathway.

Caption: Hypothetical inhibition of acetylcholinesterase by the title compound.

Conclusion

This compound is a chemical compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. While direct experimental data is scarce, analysis of structurally related compounds suggests that it may possess interesting biological activities, such as antimicrobial and enzyme-inhibiting properties. The provided inferred synthetic protocol and the summary of biological data from analogs offer a starting point for future research into this and similar molecules. Further investigation is warranted to fully elucidate the chemical and biological profile of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. asianpubs.org [asianpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ukm.my [ukm.my]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Weight of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a concise summary of the molecular weight for the chemical compound 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone.

Core Molecular Data

The fundamental physicochemical properties of a compound are critical for research and development. The molecular weight, in particular, is a pivotal parameter for a wide range of applications, from reaction stoichiometry to the interpretation of analytical data.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₂H₉ClO₂[1][2][3] |

| Molecular Weight | 220.65 g/mol [1][2] |

| CAS Number | 530740-47-7[1][2][3] |

This compound, also known as 2-Acetyl-4-chloro-1-hydroxynaphthalene, is noted for its applications in organic synthesis and pharmaceutical research.[3] Its utility as an intermediate is significant in the development of new biologically active molecules.[3]

Experimental Protocols and Signaling Pathways

The determination of a compound's molecular weight is a foundational calculation based on its molecular formula, derived from the atomic weights of its constituent elements. As this is a calculated, theoretical value, detailed experimental protocols for its determination are not applicable in this context. Similarly, signaling pathways are associated with the biological activity of a compound and are not relevant to the determination of its molecular weight.

Logical Representation of Molecular Weight Calculation

The process of calculating the molecular weight is a direct summation of the atomic weights of all atoms present in the molecular formula. The logical flow for this calculation is straightforward and can be represented as follows:

Caption: Logical workflow for calculating the molecular weight of a chemical compound.

References

"1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone" IUPAC name

An In-Depth Technical Guide to 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone

Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It covers the compound's nomenclature, physicochemical properties, detailed synthesis protocols, and its significant applications in pharmaceutical development, materials science, and agrochemical research. This guide is intended for researchers, chemists, and professionals in drug development who utilize advanced chemical intermediates.

Chemical Identity and Properties

The compound, identified by the IUPAC name this compound, is a substituted naphthalenone derivative. It is also commonly known by its synonym, 2-Acetyl-4-chloro-1-hydroxynaphthalene or 4-Chloro-2-acetylnaphthol.[1] Its unique structure, featuring chloro, hydroxyl, and acetyl groups on a naphthalene core, makes it a reactive and versatile building block in organic synthesis.[1]

Physicochemical Data

The key quantitative and qualitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Acetyl-4-chloro-1-hydroxynaphthalene | [1] |

| CAS Number | 530740-47-7 | [1][2][3] |

| Molecular Formula | C₁₂H₉ClO₂ | [1][2][3] |

| Molecular Weight | 220.65 g/mol | [1][2][3] |

| Appearance | Brown solid | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

| MDL Number | MFCD06658285 | [1] |

| PubChem ID | 11481426 | [1] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the Fries rearrangement of a phenolic ester precursor, 4-Chloro-1-naphthol acetate.[2] The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[4][5] The reaction is ortho,para-selective, and the ratio of isomers can be influenced by temperature and solvent conditions.[5]

General Experimental Protocol: Fries Rearrangement

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

4-Chloro-1-naphthol acetate (1 eq.)

-

Anhydrous Aluminum Chloride (AlCl₃) (3-5 eq.)

-

Solvent (e.g., Nitromethane or Nitrobenzene)

-

Ice-cold Hydrochloric Acid (5M)

-

Diethyl ether or Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine solution

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in the chosen solvent.

-

Addition of Substrate: Cool the suspension in an ice bath. Slowly add a solution of 4-Chloro-1-naphthol acetate in the same solvent to the stirred suspension.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to the desired temperature (typically between 60-120°C, optimized for ortho-isomer formation). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x).

-

Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate with broad applications.[1]

-

Pharmaceutical Development: It serves as a foundational scaffold for the synthesis of more complex molecules, particularly in the development of novel anti-inflammatory and analgesic drugs.[1]

-

Organic Synthesis: Its reactive sites (hydroxyl, chloro, and acetyl groups) allow for a wide range of chemical modifications, making it a valuable tool for creating complex molecular architectures.[1]

-

Agrochemicals: The compound is investigated for its potential in creating new, environmentally sustainable pesticides.[1]

-

Materials Science: It is used in the formulation of specialty polymers and coatings to enhance chemical resistance and durability. It also serves as a precursor in the synthesis of dyes and pigments.[1]

-

Biochemical Research: The naphthalenone core is a feature in various biologically active molecules, making this compound useful for studies involving enzyme inhibition and receptor binding assays.[1]

Biological and Pharmacological Context

While direct and extensive biological studies on this compound are not widely published, the activity of structurally related compounds provides valuable insights. Research on chlorinated 1-hydroxynaphthalene-2-carboxanilides, which share the same core structure, has demonstrated significant antistaphylococcal activity.[6][7]

For instance, N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide showed potent activity against methicillin-resistant S. aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.37 μM.[6] The proposed mechanism for these related compounds involves the downregulation of essential bacterial proteins, such as ATP-dependent proteases, which are critical for bacterial survival.[6][7] This suggests that derivatives of this compound could be promising candidates for the development of new antibacterial agents. Further research is warranted to explore the specific biological activities of this compound and its direct derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Insight into antistaphylococcal effect of chlorinated 1-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insight into antistaphylococcal effect of chlorinated 1-hydroxy-naphthalene-2-carboxanilides: Original scientific article | ADMET and DMPK [pub.iapchem.org]

An In-depth Technical Guide to the Synthesis of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-chloro-1-hydroxy-naphthalen-2-yl)-ethanone, a valuable intermediate in pharmaceutical and organic synthesis.[1] The primary synthetic route involves a two-step process commencing with the acetylation of 4-chloro-1-naphthol, followed by a Fries rearrangement of the resulting ester. This document details the experimental protocols for each step, presents relevant quantitative data, and includes a visual representation of the synthetic workflow.

Synthesis Overview

The synthesis of this compound is achieved through the following two key transformations:

-

Acetylation of 4-Chloro-1-naphthol: The initial step involves the esterification of 4-chloro-1-naphthol with an acetylating agent, typically acetic anhydride, to yield 4-chloro-1-naphthyl acetate. This reaction serves to protect the hydroxyl group and introduce the acetyl moiety that will subsequently be rearranged.

-

Fries Rearrangement of 4-Chloro-1-naphthyl acetate: The intermediate ester undergoes an intramolecular acyl migration, known as the Fries rearrangement, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2][3] This rearrangement selectively forms the ortho-acylated product, this compound, which is the desired isomer.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 4-Chloro-1-naphthyl acetate (Acetylation)

Objective: To synthesize the ester intermediate, 4-chloro-1-naphthyl acetate, from 4-chloro-1-naphthol.

Materials:

-

4-Chloro-1-naphthol

-

Acetic anhydride

-

Pyridine (optional, as catalyst)

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-1-naphthol (1.0 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane.

-

Add acetic anhydride (1.1 to 1.5 equivalents) to the solution. A catalytic amount of pyridine can be added to accelerate the reaction.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water or a saturated solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-1-naphthyl acetate.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound (Fries Rearrangement)

Objective: To synthesize the final product via the Fries rearrangement of 4-chloro-1-naphthyl acetate.

Materials:

-

4-Chloro-1-naphthyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous non-polar solvent (e.g., nitrobenzene, carbon disulfide, or 1,2-dichloroethane)

-

Crushed ice

-

Concentrated hydrochloric acid

-

Diethyl ether or dichloromethane for extraction

-

Anhydrous sodium sulfate

Procedure:

-

Set up a reaction apparatus consisting of a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.

-

To the flask, add 4-chloro-1-naphthyl acetate (1.0 equivalent) and the chosen anhydrous non-polar solvent.

-

Cool the mixture in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (typically 1.5 to 3.0 equivalents) to the stirred solution. An exothermic reaction may occur.

-

After the addition is complete, heat the reaction mixture to a temperature that favors the formation of the ortho product. Generally, higher temperatures (above 100 °C) favor the ortho isomer, while lower temperatures favor the para isomer.[2] The optimal temperature should be determined empirically for this specific substrate.

-

Maintain the reaction at the elevated temperature for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the resulting mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

-

Combine the organic extracts, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Quantitative Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| 4-Chloro-1-naphthol | C₁₀H₇ClO | 178.62 | Solid | 604-44-4 |

| This compound | C₁₂H₉ClO₂ | 220.65 | Brown Solid | 530740-47-7 |

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone

Abstract

This technical guide addresses the current scientific understanding of the mechanism of action for the compound 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone. Despite its documented use as a synthetic intermediate in pharmaceutical research, a thorough review of publicly available scientific literature reveals a significant gap in the knowledge regarding its specific biological activities and pharmacological effects. This document summarizes the available information and highlights the absence of dedicated studies on its mechanism of action.

Introduction

This compound, also known by its synonym 4-Chloro-2-acetylnaphthol, is a chemical compound with the molecular formula C₁₂H₉ClO₂ and a molecular weight of 220.65 g/mol . Its chemical structure features a naphthalene ring system substituted with chloro, hydroxyl, and acetyl groups. This compound is registered under the CAS number 530740-47-7.

While the synthesis of this compound and its derivatives is documented, its primary role in the scientific literature is that of a precursor or intermediate in the development of more complex molecules. It is particularly noted for its utility in the synthesis of potential anti-inflammatory and analgesic drugs. However, information regarding the intrinsic biological activity and the specific mechanism of action of this compound itself is not available in the reviewed literature.

Current State of Research

A comprehensive search of scientific databases and chemical repositories has been conducted to gather all available information on this compound. The findings are summarized below.

Chemical and Physical Properties

A summary of the known properties of the compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 530740-47-7 | N/A |

| Molecular Formula | C₁₂H₉ClO₂ | N/A |

| Molecular Weight | 220.65 g/mol | N/A |

| Synonym | 4-Chloro-2-acetylnaphthol | N/A |

Table 1: Chemical and Physical Data for this compound. This table provides a summary of the basic chemical and physical properties of the target compound.

Biological Activity and Mechanism of Action

There is a notable absence of published research detailing the biological activity or mechanism of action of this compound. The compound is consistently referenced as a chemical intermediate. This suggests that while its derivatives may possess biological activity, the parent compound itself has not been the subject of significant pharmacological investigation.

No quantitative data, such as IC₅₀ or EC₅₀ values, nor any descriptions of its effects on signaling pathways or cellular targets, could be found in the existing scientific literature.

Experimental Protocols

As no key experiments on the biological activity of this compound have been published, this guide cannot provide detailed methodologies for such studies.

Signaling Pathways and Experimental Workflows

The lack of research into the mechanism of action of this compound means there are no described signaling pathways or experimental workflows to visualize.

Conclusion and Future Directions

For researchers, scientists, and drug development professionals, this represents a clear knowledge gap. Future research could be directed towards the following areas:

-

Initial Biological Screening: Performing a broad panel of in vitro assays to determine if this compound possesses any intrinsic biological activity (e.g., anticancer, antimicrobial, anti-inflammatory).

-

Target Identification Studies: If any biological activity is identified, subsequent studies could focus on identifying the molecular targets and elucidating the mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Investigating the biological activities of a series of derivatives to understand how structural modifications impact efficacy and mechanism.

The following diagram illustrates a potential logical workflow for future research.

Figure 1. A logical workflow for the future investigation of the biological activity and mechanism of action of this compound.

Until such studies are conducted and published, the mechanism of action of this compound will remain unknown.

The Biological Activity of Chlorinated Hydroxynaphthalenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated hydroxynaphthalenes, a class of halogenated aromatic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. The introduction of chlorine atoms onto the hydroxynaphthalene scaffold dramatically influences their physicochemical properties, such as lipophilicity, and consequently their interactions with biological systems. This technical guide provides an in-depth overview of the biological activities of chlorinated hydroxynaphthalenes, with a focus on their antimicrobial, cytotoxic, and endocrine-disrupting effects. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.

Antimicrobial Activity

Chlorinated hydroxynaphthalenes, particularly a series of 1-hydroxynaphthalene-2-carboxanilides, have demonstrated significant antimicrobial properties, especially against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The position and number of chlorine substituents on the anilide ring are critical determinants of their antibacterial potency.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

| Compound | Target Organism | MIC (µM) | Reference |

| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | Staphylococcus aureus | 0.37 | [1] |

| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.37 | [2] |

| and other derivatives from the same study | S. aureus and MRSA strains | (Data available in source) | [2] |

Table 1: Minimum Inhibitory Concentrations (MICs) of selected chlorinated 1-hydroxynaphthalene-2-carboxanilides against Staphylococcus aureus.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of chlorinated hydroxynaphthalenes is believed to involve the disruption of the bacterial cell membrane integrity.[1] The lipophilic nature of these compounds, enhanced by chlorination, facilitates their interaction with and insertion into the lipid bilayer of the bacterial membrane. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Another proposed mechanism is the inhibition of essential bacterial enzymes.[1] Furthermore, studies on N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide have shown that its antibacterial effect may be linked to the downregulation of proteins crucial for bacterial survival and growth, such as those involved in protein and nucleic acid synthesis.[2]

Cytotoxic Activity

Certain chlorinated hydroxynaphthalenes have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The mechanism of cytotoxicity often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Quantitative Cytotoxicity Data

The cytotoxic potential is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process by 50%.

| Compound | Cell Line | IC50 (µM) | Reference |

| 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h) | MCF-7 (Breast Cancer) | 4.8 | [3] |

| 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6) | HCT116 (Colorectal Cancer) | 15.20 | [4] |

| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | Human Cells (in vitro) | > 30 (no cytotoxicity observed up to this concentration) | [2] |

Table 2: Cytotoxicity (IC50 values) of selected hydroxynaphthalene derivatives.

Mechanism of Cytotoxicity and Apoptosis Induction

The cytotoxic action of these compounds can be multifaceted. For instance, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h) has been shown to induce apoptosis in MCF-7 breast cancer cells by promoting the expression of the Fas receptor, increasing the Bax/Bcl-2 ratio, and activating caspases-7, -8, and -9.[5] This suggests the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. Furthermore, PNAP-6h can induce cell cycle arrest at the S and G2/M phases.[5]

In HCT116 colorectal cancer cells, a similar compound, PNAP-6, induces apoptosis through the extrinsic pathway and by activating endoplasmic reticulum (ER) stress.[4]

Endocrine Disrupting Activity and Toxicity

Chlorinated naphthalenes, as a broader class, are recognized as endocrine-disrupting chemicals (EDCs).[6] Their toxic effects are often mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in sensing and metabolizing environmental contaminants.[7]

Quantitative Toxicity Data

Quantitative data on the hepatotoxicity of chlorinated naphthalenes often comes from occupational exposure studies and is expressed in terms of mortality ratios.

| Exposure | Outcome | Metric | Value | Reference |

| Occupational exposure to chlorinated naphthalenes | Cirrhosis of the liver | Standardized Mortality Ratio (SMR) | 1.84 | [8] |

Table 3: Liver toxicity associated with chlorinated naphthalene exposure.

Mechanism of Endocrine Disruption and AhR-Mediated Toxicity

The endocrine-disrupting effects of chlorinated naphthalenes can occur through multiple mechanisms, including interference with estrogen, thyroid, and androgen receptor signaling.[1][9] This interference can result from direct binding to these hormone receptors or by altering hormone synthesis, transport, and metabolism.[10]

The toxicity of many chlorinated aromatic hydrocarbons is mediated by the AhR signaling pathway.[7] Upon binding of a chlorinated naphthalene ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA. This leads to the transcription of genes encoding enzymes such as cytochrome P450s (e.g., CYP1A1), which are involved in xenobiotic metabolism. While this is a detoxification pathway, aberrant and sustained activation of the AhR can lead to a range of toxic effects, including hepatotoxicity and endocrine disruption.[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the biological activity of chlorinated hydroxynaphthalenes.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Workflow Diagram:

References

- 1. Insights into toxicity of polychlorinated naphthalenes to multiple human endocrine receptors: Mechanism and health risk analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insight into antistaphylococcal effect of chlorinated 1-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]

- 4. 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The toxicological profile of polychlorinated naphthalenes (PCNs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute and chronic liver toxicity resulting from exposure to chlorinated naphthalenes at a cable manufacturing plant during World War II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone: A Technical Guide for Drug Discovery

An In-depth Exploration of a Versatile Naphthol Derivative for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone, also known as 2-acetyl-4-chloro-1-naphthol, is a synthetic compound belonging to the naphthol class of molecules. Its unique chemical architecture, featuring a naphthalene core substituted with hydroxyl, acetyl, and chloro groups, renders it a highly reactive and versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the current understanding and potential applications of this compound, with a focus on its role as a scaffold for the development of novel therapeutic agents. While direct biological data on the parent compound is limited, extensive research on its derivatives points towards significant potential in antimicrobial, anticancer, and enzyme-inhibiting applications.

Chemical Properties and Synthesis

This compound is a solid with the molecular formula C₁₂H₉ClO₂ and a molecular weight of approximately 220.65 g/mol . The presence of the hydroxyl and acetyl groups on the naphthalene ring makes it amenable to a variety of chemical modifications, serving as a crucial starting point for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClO₂ | [1] |

| Molecular Weight | 220.65 g/mol | [1] |

| CAS Number | 530740-47-7 | [1] |

| Appearance | Solid | - |

Synthesis Protocol

A common synthetic route to obtain 2-acetyl-1-naphthol, a closely related precursor, involves the Friedel-Crafts acylation of a substituted naphthalene. A general protocol is outlined below.

Experimental Protocol: Synthesis of 2-Acetyl-1-naphthol

-

Materials: 2-methoxy naphthalene (0.1 mmol), acetyl chloride (0.1 mmol), anhydrous aluminum chloride (AlCl₃), ethanol (30 mL), methanol, ethyl ether.[2]

-

Procedure:

-

A solution of 2-methoxy naphthalene and acetyl chloride in ethanol is prepared.[2]

-

Anhydrous AlCl₃ is added to the solution.[2]

-

The reaction mixture is refluxed for 5 hours.[2]

-

After cooling to room temperature, the mixture is filtered.[2]

-

Pale-yellow needle-like single crystals can be obtained by slow evaporation from a methanol-ethyl ether (1:3) mixed solution.[2]

-

Note: This is a general procedure for a related compound. The synthesis of the chlorinated analog would require starting with a chlorinated naphthalene derivative.

Potential Therapeutic Applications

The primary value of this compound lies in its utility as a scaffold for generating a diverse library of derivatives with a wide range of biological activities.

Antimicrobial Activity

Derivatives of 1-hydroxynaphthalene have demonstrated significant antimicrobial properties. Specifically, chlorinated 1-hydroxynaphthalene-2-carboxanilides have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Activity of Chlorinated 1-Hydroxynaphthalene-2-Carboxanilide Derivatives

| Compound | Target Organism | MIC (μM) | Source |

| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | 0.37 | [3] |

The mechanism of action for these compounds is believed to involve the downregulation of essential proteins for bacterial survival and growth, such as ATP-dependent protease ATPase subunit HslU.[4] The position of the chlorine atoms on the anilide ring is a critical determinant of the antistaphylococcal activity.[4]

Enzyme Inhibition

The 1-naphthol scaffold is present in molecules that exhibit inhibitory activity against several key enzymes, suggesting that derivatives of this compound could be developed as potent enzyme inhibitors.

-

Cyclooxygenase (COX) Inhibition: Naphthol derivatives have been shown to preferentially inhibit COX-2 over COX-1. The hydroxyl group at the C-1 position of the naphthalene nucleus is crucial for this activity, as it can form a hydrogen bond with the Val 523 side chain in the COX-2 active site.[5] This suggests a potential for developing novel anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs.

-

Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition: A series of 1-naphthol derivatives have been identified as effective inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes and acetylcholinesterase (AChE).[6][7] This opens avenues for the development of therapeutic agents for neurological disorders like Alzheimer's disease and glaucoma.

Table 3: Enzyme Inhibitory Activity of 1-Naphthol Derivatives

| Derivative Class | Target Enzyme | Kᵢ Range (μM) | Source |

| 1-Naphthol Derivatives | hCA I | 0.034 - 0.724 | [6][7] |

| 1-Naphthol Derivatives | hCA II | 0.172 - 0.562 | [6][7] |

| 1-Naphthol Derivatives | AChE | 0.096 - 0.177 | [6][7] |

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-hydroxynaphthalene-2-carboxanilides. A large series of these compounds were synthesized and tested against human colon carcinoma cell lines, with several derivatives showing activity comparable or superior to standard anticancer drugs.[8] The mechanism of action appears to be independent of the p53 tumor suppressor gene, which could be advantageous in treating p53-mutated cancers.[8]

Synthesis of Biologically Active Derivatives: A Workflow

The versatility of this compound as a synthetic intermediate allows for the creation of diverse molecular libraries. A key reaction is the conversion to 1-hydroxynaphthalene-2-carboxanilides, which have shown significant biological activity.

Diagram 1: General Synthesis Workflow for 1-Hydroxynaphthalene-2-Carboxanilides

Caption: Synthetic pathway from the core compound to active carboxanilides.

Experimental Protocol: Microwave-Assisted Synthesis of 1-Hydroxynaphthalene-2-Carboxanilides

-

Reactants: 1-hydroxynaphthalene-2-carboxylic acid, appropriate substituted aniline, phosphorus trichloride (PCl₃), dry chlorobenzene.[8][9]

-

Procedure:

Signaling Pathways and Structure-Activity Relationships

While specific signaling pathways modulated by this compound have not been elucidated, the activities of its derivatives provide clues to their potential mechanisms of action.

Diagram 2: Postulated Mechanism of Action for Naphthol Derivatives

References

- 1. Exposome-Explorer - 1-Hydroxynaphthalene (Compound) [exposome-explorer.iarc.fr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone, also known as 2-acetyl-4-chloro-1-naphthol, is a substituted naphthol derivative with significant potential as a versatile intermediate in the fields of medicinal chemistry and materials science. Its chemical structure, featuring a reactive hydroxyl group, a chloro substituent, and an acetyl moiety on the naphthalene core, makes it a valuable precursor for the synthesis of a diverse range of bioactive molecules and functional materials. This technical guide provides a comprehensive review of the available literature on its synthesis, chemical properties, and potential applications, with a particular focus on its role in the development of novel therapeutic agents.

Introduction

Naphthalene and its derivatives have long been recognized for their broad spectrum of biological activities. The introduction of various functional groups onto the naphthalene scaffold can significantly modulate their pharmacological properties. This compound has emerged as a key building block in organic synthesis. It is particularly noted for its utility as an intermediate in the preparation of potential anti-inflammatory and analgesic drugs.[1] The presence of the chloro, hydroxyl, and acetyl groups provides multiple reaction sites for further chemical modifications, allowing for the generation of diverse chemical libraries for drug discovery and development.[1]

Synthesis

The primary synthetic route to this compound is through the Fries rearrangement of 4-chloro-1-naphthyl acetate. This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[2][3][4][5]

Reaction Scheme:

Figure 1: General scheme for the synthesis of this compound via Fries Rearrangement.

Experimental Protocol: Fries Rearrangement

Materials:

-

4-Chloro-1-naphthyl acetate

-

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous solvent (e.g., nitrobenzene, carbon disulfide, or 1,2-dichloroethane)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve 4-chloro-1-naphthyl acetate in an appropriate anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Gradually add anhydrous aluminum chloride to the stirred solution. The amount of catalyst can vary, but often more than one equivalent is used.

-

After the addition is complete, slowly warm the reaction mixture to the desired temperature. The reaction temperature is a critical parameter that influences the ratio of ortho and para isomers. Higher temperatures generally favor the formation of the ortho-isomer (the desired product in this case).[2]

-

Maintain the reaction at the elevated temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Workflow Diagram:

Figure 2: Detailed workflow for the synthesis and purification of this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 530740-47-7 | [6] |

| Molecular Formula | C₁₂H₉ClO₂ | [6] |

| Molecular Weight | 220.65 g/mol | [6] |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Boiling Point | Not specified in literature |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the reviewed literature. However, based on the chemical structure, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene ring, the methyl protons of the acetyl group, and the hydroxyl proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro and acetyl groups and the electron-donating effect of the hydroxyl group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to appear at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to show characteristic absorption bands for the O-H stretching of the hydroxyl group, the C=O stretching of the acetyl group, and C-Cl stretching, as well as absorptions corresponding to the aromatic C-H and C=C stretching vibrations of the naphthalene ring.

Mass Spectrometry (MS) (Predicted)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (220.65 g/mol ). The fragmentation pattern would likely involve the loss of the acetyl group and other characteristic fragments of the naphthalene core.

Biological Activities and Potential Applications

While specific studies detailing the biological evaluation of this compound are scarce, the broader class of substituted naphthols and acetonaphthones has been investigated for various pharmacological activities.

Anti-inflammatory and Analgesic Potential

The primary interest in this compound stems from its potential as a precursor for the synthesis of anti-inflammatory and analgesic agents.[1] The structural features of this compound are present in various compounds that have shown promising activities in these areas. Further derivatization of the hydroxyl and acetyl groups could lead to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other classes of pain-relieving compounds.

Proposed Signaling Pathway for Anti-inflammatory Action:

Figure 3: A hypothetical signaling pathway illustrating the potential mechanism of anti-inflammatory action of derivatives of the title compound through the inhibition of cyclooxygenase (COX) enzymes.

Other Potential Applications

The versatile chemical nature of this compound suggests its potential use in:

-

Agrochemicals: As a scaffold for the development of novel pesticides and herbicides.

-

Dyes and Pigments: The naphthol core is a common chromophore, and this compound could be used to synthesize new colorants.

-

Materials Science: As a monomer or additive in the production of specialty polymers and materials with enhanced thermal or chemical resistance.

Conclusion

This compound is a promising chemical entity with significant synthetic utility. While the current body of literature provides a foundation for its synthesis via the Fries rearrangement, there is a clear need for more detailed experimental studies to optimize the reaction conditions and fully characterize the compound. Furthermore, comprehensive biological evaluations of this molecule and its derivatives are warranted to explore its full potential in drug discovery, particularly in the development of new anti-inflammatory and analgesic drugs. This technical guide serves to consolidate the existing knowledge and highlight the areas ripe for future research and development.

References

Stability and Storage of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and storage considerations for the compound 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone. Due to the limited availability of direct stability data for this specific molecule, this guide synthesizes information from structurally related compounds, including naphthalene derivatives, chlorinated aromatic compounds, and aromatic ketones. It outlines potential degradation pathways, recommended storage conditions, and detailed protocols for forced degradation studies as per regulatory guidelines. Furthermore, this document explores potential biological signaling pathway interactions and provides visual representations to aid in understanding its pharmacological context.

Introduction

This compound is a substituted naphthalene derivative. The stability of such compounds is a critical factor in research and development, impacting experimental reproducibility, shelf-life, and the safety and efficacy of potential therapeutic applications. The molecular structure, featuring a hydroxylated and chlorinated naphthalene ring with an acetyl group, suggests potential susceptibility to specific degradation pathways, including oxidation, photolysis, and hydrolysis under certain conditions. Understanding these liabilities is paramount for ensuring the integrity of the compound throughout its lifecycle.

Predicted Stability Profile

Based on its chemical structure, the stability of this compound can be inferred from the behavior of its constituent functional groups.

-

Naphthalene Core: The aromatic naphthalene ring system is generally stable due to electron delocalization. However, it can be susceptible to oxidation and photodegradation.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group can be prone to oxidation, potentially leading to the formation of colored degradation products (quinones). This process can be accelerated by light, heat, and the presence of metal ions.

-

Chloro Group (-Cl): Aryl chlorides are generally stable to hydrolysis under normal conditions due to the strength of the carbon-chlorine bond, which has partial double-bond character from resonance with the aromatic ring.

-

Ethanone Group (-C(O)CH3): The acetyl group is relatively stable but can participate in photochemical reactions. Aromatic ketones can act as photosensitizers, potentially accelerating the degradation of the molecule upon exposure to light.

Data Presentation: Stability of Structurally Related Compounds

Table 1: General Storage Recommendations for Related Naphthalene Derivatives

| Compound Class | Recommended Storage Conditions | Rationale |

| Hydroxynaphthalenes (Naphthols) | Store at 2-8°C or -20°C, protected from light and air.[1][2][3] | Prone to oxidation and photodegradation, which can be slowed at lower temperatures and in the absence of light. |

| Chlorinated Naphthalenes | Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[4] | Generally stable, but can be reactive with strong oxidizers. |

| Aromatic Ketones | Store in a cool, dark place. | Can be light-sensitive and may undergo photochemical reactions. |

Table 2: Summary of Forced Degradation Behavior of Similar Chemical Moieties

| Stress Condition | Expected Degradation Pathway | Potential Degradation Products |

| Acidic/Basic Hydrolysis | Limited degradation expected at the aryl-chloride bond. | Potential for minor degradation under harsh conditions. |

| **Oxidation (e.g., H₂O₂) ** | Oxidation of the phenolic hydroxyl group. | Naphthoquinones and other oxidized species. |

| Photolysis (UV/Vis light) | Photodegradation, potentially accelerated by the ketone group. | Complex mixture of photo-oxidation and rearrangement products. |

| Thermal (Dry Heat) | Generally stable at moderate temperatures. | Potential for decomposition at elevated temperatures. |

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6][7][8] The following protocols are adapted from general guidelines for a compound like this compound.

General Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.

-

Dilute to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

Cool the solution and neutralize with an appropriate volume of 0.1 M HCl.

-

Dilute to a suitable concentration for analysis.

-

-

Neutral Hydrolysis:

-

Mix equal volumes of the stock solution and purified water.

-

Incubate at 60°C for 24 hours.

-

Cool the solution and dilute to a suitable concentration for analysis.

-

Oxidative Degradation

-

Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Dilute to a suitable concentration for analysis.

Photolytic Degradation

-

Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

After exposure, dilute the samples to a suitable concentration for analysis.

Thermal Degradation

-

Place the solid compound in a thermostatically controlled oven at 70°C for 48 hours.

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a solution of a known concentration for analysis.

Analytical Method

A stability-indicating HPLC method should be used to analyze the stressed samples.[9][10][11][12] The method should be capable of separating the parent compound from all degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a suitable buffer) is a common starting point. UV detection should be employed, and a photodiode array (PDA) detector is recommended to check for peak purity.

Recommended Storage and Handling

Based on the predicted stability profile, the following storage and handling procedures are recommended:

-

Short-term Storage: Store at 2-8°C in a well-sealed, light-resistant container.

-

Long-term Storage: For long-term preservation of integrity, store at -20°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Handling: Allow the container to warm to room temperature before opening to prevent moisture condensation. Handle the compound in a well-ventilated area, avoiding exposure to direct sunlight and strong oxidizing agents.

Potential Signaling Pathway Interactions

Naphthalene derivatives and related phenolic and quinone-like structures are known to interact with various cellular signaling pathways. Two key pathways that may be modulated by this compound or its metabolites are the NF-κB and Nrf2/Keap1 pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Some hydroxylated aromatic compounds have been shown to modulate this pathway.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. goldbio.com [goldbio.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. medcraveonline.com [medcraveonline.com]

- 6. rjptonline.org [rjptonline.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. biomedres.us [biomedres.us]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. irjpms.com [irjpms.com]

- 11. ijtsrd.com [ijtsrd.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 1-(4-chloro-1-hydroxy-naphthalen-2-yl)-ethanone. Due to the limited availability of direct experimental data for this specific molecule, this report presents a comprehensive, predicted spectroscopic profile based on the analysis of structurally similar compounds, namely 4-chloro-1-naphthol and 2-acetyl-1-naphthol. This guide is intended to support research and development activities by providing a foundational understanding of the compound's structural characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 13.0 - 14.0 | s | 1H | Ar-OH (Intramolecular H-bond) |

| ~ 8.2 - 8.4 | d | 1H | Ar-H (H-5 or H-8) |

| ~ 7.9 - 8.1 | d | 1H | Ar-H (H-5 or H-8) |

| ~ 7.5 - 7.7 | m | 2H | Ar-H (H-6, H-7) |

| ~ 7.4 | s | 1H | Ar-H (H-3) |

| 2.65 | s | 3H | -C(=O)CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 204 | C =O |

| ~ 160 | C -OH (C-1) |

| ~ 135 | Quaternary Ar-C |

| ~ 132 | Quaternary Ar-C |

| ~ 130 | Ar-C H |

| ~ 128 | Ar-C H |

| ~ 127 | Ar-C H |

| ~ 126 | C -Cl (C-4) |

| ~ 125 | Ar-C H |

| ~ 124 | Quaternary Ar-C |

| ~ 118 | Quaternary Ar-C |

| ~ 28 | -C(=O)C H₃ |

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 (broad) | Medium | O-H stretch (intramolecular H-bond) |

| ~ 3100-3000 | Weak | Ar C-H stretch |

| ~ 1620 | Strong | C=O stretch (conjugated ketone) |

| ~ 1580, 1470 | Medium-Strong | Ar C=C stretch |

| ~ 1250 | Medium | C-O stretch |

| ~ 850 | Strong | C-Cl stretch |

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 222/220 | 33/100 | [M]⁺ (Molecular ion) |

| 207/205 | 10/30 | [M - CH₃]⁺ |

| 177 | 40 | [M - COCH₃]⁺ |

| 149 | 20 | [M - COCH₃ - Cl]⁺ |

| 115 | 15 | [C₉H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) would be dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra would be recorded on a 500 MHz NMR spectrometer at room temperature. For ¹H NMR, the spectral width would be set to 16 ppm, with a relaxation delay of 2 seconds and an acquisition time of 3 seconds. For ¹³C NMR, a proton-decoupled sequence would be used with a spectral width of 240 ppm, a relaxation delay of 5 seconds, and an acquisition time of 1.5 seconds. Data processing would involve Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample (1-2 mg) would be finely ground with dry potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture would then be pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet would be placed in the sample holder of the FTIR spectrometer, and the spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the ion source, typically via a direct insertion probe. The sample would be vaporized by heating, and the gaseous molecules would be bombarded with a beam of 70 eV electrons. The resulting positively charged fragments would be accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector would record the abundance of each ion, and the data would be presented as a mass spectrum.

Visualizations

Synthetic Pathway: Fries Rearrangement

The synthesis of this compound can be achieved via a Fries rearrangement of 4-chloro-1-naphthyl acetate. This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid.

Caption: Synthetic route to the target compound via Fries rearrangement.

Analytical Workflow for Spectroscopic Characterization

The logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound is outlined below.

Caption: Workflow for spectroscopic characterization of the synthesized compound.

Methodological & Application

Application Note and Detailed Protocol: Synthesis of 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone, a valuable intermediate in pharmaceutical and organic synthesis.[1] The described methodology is centered around the Fries rearrangement of 4-chloro-1-naphthyl acetate, a robust and well-established reaction for the preparation of hydroxyaryl ketones.[2][3][4][5] This application note includes detailed experimental procedures, tabulated data for reagents and reaction parameters, and characterization guidelines. Additionally, a visual representation of the synthetic workflow and the reaction mechanism are provided to facilitate a deeper understanding of the process.

Introduction